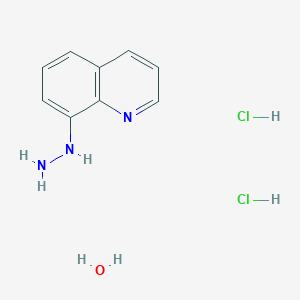

8-Hydrazinoquinoline dihydrochloride hydrate

Overview

Description

8-Hydrazinoquinoline dihydrochloride hydrate is a chemical compound with the molecular formula C9H12Cl2N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydrazinoquinoline dihydrochloride hydrate typically involves the reaction of quinoline with hydrazine. The process can be summarized as follows:

Starting Material: Quinoline is used as the starting material.

Reaction with Hydrazine: Quinoline is reacted with hydrazine hydrate under controlled conditions.

Formation of Intermediate: The reaction leads to the formation of 8-hydrazinoquinoline.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

Hydration: The final step involves the addition of water to form the hydrate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Large-Scale Reactors: Using large-scale reactors to handle the starting materials and reagents.

Controlled Environment: Maintaining a controlled environment to ensure the reaction proceeds efficiently.

Purification: Employing purification techniques such as crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8-Hydrazinoquinoline dihydrochloride hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation Products: Quinoline derivatives with different functional groups.

Reduction Products: Hydrazine derivatives with varying degrees of reduction.

Substitution Products: Compounds with substituted functional groups on the quinoline ring.

Scientific Research Applications

Medicinal Applications

8-Hydrazinoquinoline derivatives exhibit a wide range of biological activities, making them valuable in drug development. The following table summarizes key pharmacological properties and applications:

Case Studies

- Antimicrobial Evaluation : A study reported the synthesis of novel 3,4,5-trisubstituted triazole derivatives bearing 8-hydroxyquinoline. These compounds were tested against various Candida species, showing MIC values ranging from 31.25 to 1000 mg/mL, indicating moderate antimicrobial activity compared to standard fluconazole .

- Anticancer Research : In vitro studies have demonstrated that 8-hydrazinoquinoline derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (human hepatoblastoma) with significant cytotoxicity observed in specific derivatives .

Material Science Applications

Beyond medicinal uses, 8-hydrazinoquinoline dihydrochloride hydrate serves important roles in material science:

- Organic Light-Emitting Diodes (OLEDs) : Compounds derived from 8-hydroxyquinoline are utilized as electron carriers in OLED technology, enhancing the efficiency and performance of these devices .

- Fluorescent Chemosensors : The compound is also explored for its ability to act as a fluorescent chemosensor for detecting metal ions, which is crucial in environmental monitoring and biomedical applications .

Synthesis and Structural Insights

The synthesis of this compound involves various methodologies that enhance its bioactivity and functional properties:

Mechanism of Action

The mechanism of action of 8-Hydrazinoquinoline dihydrochloride hydrate involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

- 4-Hydrazinoquinoline hydrochloride

- 6-Bromo-4-hydrazinoquinoline hydrochloride

- 7-Chloro-4-hydrazinoquinoline

Uniqueness

8-Hydrazinoquinoline dihydrochloride hydrate is unique due to its specific hydrazino substitution at the 8-position of the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other hydrazinoquinoline derivatives.

Biological Activity

8-Hydrazinoquinoline dihydrochloride hydrate is a compound derived from the 8-hydroxyquinoline (8-HQ) family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a hydrazine functional group attached to the quinoline backbone. This structure enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C9H10Cl2N4 |

| Molecular Weight | 245.10 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that 8-hydrazinoquinoline derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives possess minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as new antibacterial agents .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. The compound demonstrates cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound. It has been reported to inhibit viral replication in vitro, particularly against RNA viruses. The structure-activity relationship (SAR) studies indicate that modifications to the hydrazine group can enhance antiviral efficacy .

Case Study 1: Antibacterial Efficacy

A case study conducted on the antibacterial effects of 8-hydrazinoquinoline derivatives involved testing against Staphylococcus aureus and Escherichia coli. The results showed that derivatives with higher lipophilicity exhibited increased antibacterial activity, with MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Activity

In another case study evaluating the anticancer properties, researchers treated human lung cancer cell lines with varying concentrations of this compound. The findings indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The compound acts as a chelator for metal ions, which is crucial for its antimicrobial and anticancer activities.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cellular processes, contributing to its therapeutic effects.

Properties

IUPAC Name |

quinolin-8-ylhydrazine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH.H2O/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;;/h1-6,12H,10H2;2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUVGKLSAIOENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN)N=CC=C2.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.